molecular formula C13H15NO2 B15203601 1-(tert-Butyl)-1H-indole-6-carboxylic acid

1-(tert-Butyl)-1H-indole-6-carboxylic acid

Cat. No.: B15203601
M. Wt: 217.26 g/mol
InChI Key: RWDUHTPOODSLGH-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-indole-6-carboxylic acid typically involves the introduction of the tert-butyl group into the indole ring. One common method is the reaction of indole-6-carboxylic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole compounds.

Scientific Research Applications

1-(tert-Butyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The indole ring can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules such as proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-1H-indole-6-carboxylic acid is unique due to the specific positioning of the tert-butyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-tert-butylindole-6-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-13(2,3)14-7-6-9-4-5-10(12(15)16)8-11(9)14/h4-8H,1-3H3,(H,15,16)

InChI Key

RWDUHTPOODSLGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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